trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol
Overview
Description
trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: is a chemical compound that features a cyclobutanol core with a thiophen-2-ylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of Cyclobutanol Core: : The cyclobutanol core can be synthesized through a cyclization reaction of a suitable diol precursor.
Introduction of Thiophen-2-ylmethyl Group: : The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions.
Amination Reaction:
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Amines, alcohols.
Substitution: : Amides, ethers.
Scientific Research Applications
trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol: can be compared with other similar compounds, such as:
trans-2-(Thiophen-2-yl)vinylboronic acid pinacol ester
trans-1,2-bis[5-(trimethylstannyl)thiophen-2-yl]ethene
This compound is unique due to its cyclobutanol core and specific amino substituent, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(1R,2R)-2-(thiophen-2-ylmethylamino)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h1-2,5,8-11H,3-4,6H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMALHCXPCMJM-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.